3-iodo-1,5-dimethyl-1H-pyrazole

Overview

Description

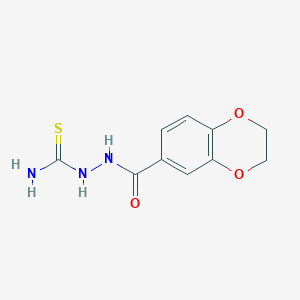

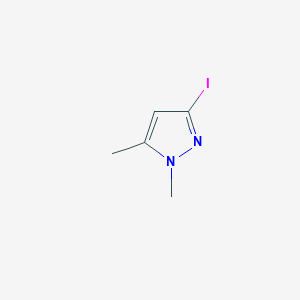

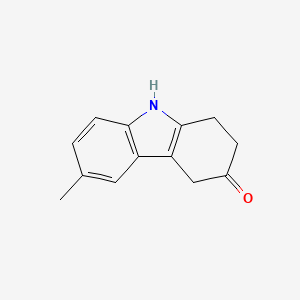

“3-iodo-1,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C5H7IN2 . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using density functional methods with a 6-311+G** basis set . The vibrational frequencies can be calculated and compared with experimental FTIR and FT-Raman spectra .

Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, 3,5-dimethyl-1H-pyrazole can react with Chromium (VI) oxide to oxidize primary and secondary alcohols to carbonyl compounds .

Scientific Research Applications

Palladium(II) Complexes

3,5-Dimethyl-4-iodopyrazole, a closely related compound to 3-iodo-1,5-dimethyl-1H-pyrazole, has been utilized in the synthesis of palladium(II) complexes. These complexes have shown potential in in vitro cytotoxicity against cancer cell lines, highlighting their potential in cancer research and treatment (Barra et al., 2011).

Oligomeric Compounds

The reaction of 1,1′-methylenebis(3,5-dimethyl-1H-pyrazole) with iodine leads to 4,4′-diiodo derivatives, which can further undergo polycondensation to form oligomeric compounds. These oligomers have potential applications in materials science and polymer research (Potapov et al., 2006).

Structural Analysis and Characterization

The structure and performance of related compounds, like 3,4-dimethyl-1H-yl-pyrazole, have been analyzed using various spectroscopic methods. Such studies are crucial for understanding the properties and potential applications of pyrazole derivatives in various fields of chemistry (Ding Dong-ge, 2009).

Analytical Reagents and Dyes

Pyrazole derivatives, including those similar to this compound, are valuable as analytical reagents, dyes, and medicinal substances. They are particularly useful in the synthesis of organometallic coordination polymers due to their chelating abilities (Babadeev & Stroganova, 2020).

Bifunctional Pyrazole-Phosphonic Acid Ligands

Bifunctional compounds like 3,5-dimethyl-4-(4-phosphonophenyl)-1H-pyrazole have been synthesized for potential applications in coordination chemistry and catalysis. These compounds exhibit interesting properties due to their hybrid structure (Nateghi & Janiak, 2019).

Catalytic Activities in Organic Synthesis

Pyrazole derivatives, including 3,5-dimethyl variants, play a significant role in catalytic activities for organic synthesis. They have been studied in Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions, demonstrating their utility in complex organic reactions (Han et al., 2009).

Corrosion Inhibition

Compounds like 3,5-dimethyl-1H-pyrazole have been studied for their potential as corrosion inhibitors, particularly in steel. Such research is significant for industrial applications, especially in maintaining the longevity of metal structures and machinery (Bouklah et al., 2005).

Electrochemical Synthesis of Heterocyclic Compounds

Electrochemically catalyzed reactions involving pyrazole derivatives have been explored for the synthesis of new heterocyclic compounds. This method offers environmentally friendly and efficient pathways for producing complex organic molecules (Zandi et al., 2021).

Safety and Hazards

Future Directions

Pyrazoles, including “3-iodo-1,5-dimethyl-1H-pyrazole”, continue to be a focus of research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methodologies, expanding the structural diversity of pyrazole derivatives, and exploring their biological activities .

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which include 3-iodo-1,5-dimethyl-1h-pyrazole, have a broad range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrazoles are key components to functional molecules that are used in a variety of everyday applications .

Pharmacokinetics

It is known that pyrazoles are highly soluble in water and other polar solvents , which could potentially influence their pharmacokinetic properties.

Result of Action

It is known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Action Environment

It is known that the associations between pyrazole molecules depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves .

properties

IUPAC Name |

3-iodo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGYBABURKWGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354706-38-9 | |

| Record name | 3-iodo-1,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1376730.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)